Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate
CAS No.: 1242962-73-7
Cat. No.: VC2659593
Molecular Formula: C17H28N4O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242962-73-7 |
---|---|
Molecular Formula | C17H28N4O3 |
Molecular Weight | 336.4 g/mol |
IUPAC Name | tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H28N4O3/c1-14(22)19-9-11-21(12-10-19)17(13-18)5-7-20(8-6-17)15(23)24-16(2,3)4/h5-12H2,1-4H3 |
Standard InChI Key | TZENYMYJEQLHNE-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N |
Canonical SMILES | CC(=O)N1CCN(CC1)C2(CCN(CC2)C(=O)OC(C)(C)C)C#N |
Introduction
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its unique molecular structure, featuring a piperidine core substituted with a tert-butyl group, an acetylpiperazine moiety, and a cyanide group, makes it an interesting candidate for various biological and chemical studies.
Synthesis and Preparation
The synthesis of Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate involves multiple steps, typically starting with the formation of the piperazine ring followed by the introduction of the tert-butyl and acetyl groups. Strong bases and organic solvents are used to facilitate these chemical transformations.
Industrial Production
On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions and Applications
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions
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Oxidation: Hydrogen peroxide is commonly used.
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Reduction: Lithium aluminum hydride is typically employed.
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Substitution: Acyl chlorides are used for substitution reactions.
Biological and Pharmacological Applications
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate is used in biological research to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays. In medicine, it is explored for its potential therapeutic properties, particularly in the development of drugs targeting diseases such as cancer and neurological disorders.
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, modulating biological pathways to achieve desired therapeutic outcomes. The exact targets and pathways depend on the application context.
Comparison with Similar Compounds
Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate stands out due to its unique combination of functional groups and structural features compared to other compounds like Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate.
Compound | Description |
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Tert-butyl 4-(4-acetylpiperazin-1-yl)-4-cyanopiperidine-1-carboxylate | Unique combination of functional groups and structural features. |
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | Different aromatic substitution. |
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Features an aminomethyl group instead of acetyl. |
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